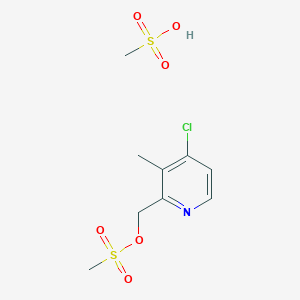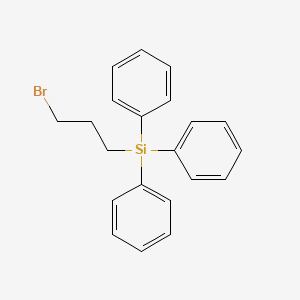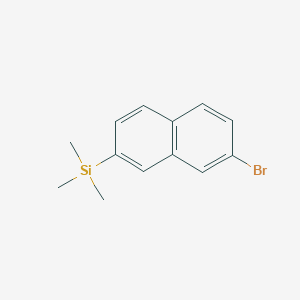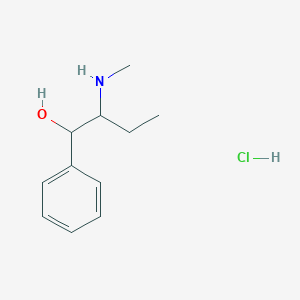
Buphedrine.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buphedrine hydrochloride is a stimulant compound belonging to the phenethylamine and cathinone chemical classes. It is structurally related to naturally occurring compounds such as cathinone and cathine, and it shares similarities with methamphetamine. Buphedrine hydrochloride is known for its stimulant effects, which include increased alertness, elevated mood, and appetite suppression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buphedrine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetone with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride .
Industrial Production Methods
In industrial settings, the production of buphedrine hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
Buphedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Buphedrine hydrochloride can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert buphedrine hydrochloride to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the buphedrine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Buphedrine hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of stimulant compounds.
Biology: Buphedrine hydrochloride is studied for its effects on neurotransmitter release and receptor interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a stimulant and appetite suppressant.
Industry: It is used in the development of new synthetic routes and the production of related compounds
Mecanismo De Acción
Buphedrine hydrochloride exerts its effects primarily through the release of dopamine from dopaminergic nerve terminals in the brain. It increases the activity of dopamine and norepinephrine by inhibiting their reuptake, leading to prolonged neurotransmitter action. This mechanism is similar to that of other stimulants, resulting in increased alertness, elevated mood, and appetite suppression .
Comparación Con Compuestos Similares
Similar Compounds
Buphedrine hydrochloride is related to several similar compounds, including:
Cathinone: A naturally occurring stimulant found in the khat plant.
Cathine: Another stimulant found in the khat plant, structurally similar to cathinone.
Methamphetamine: A synthetic stimulant with potent effects on the central nervous system.
Mephedrone: A synthetic cathinone with stimulant properties
Uniqueness
Buphedrine hydrochloride is unique in its specific structural modifications, which include the presence of a β-ketone group and an ethyl group replacing the methyl group at the α-position relative to the amine. These modifications contribute to its distinct pharmacological profile and effects .
Propiedades
Número CAS |
63991-28-6 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H |
Clave InChI |
DBIYVUUUZVZMQD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=CC=C1)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
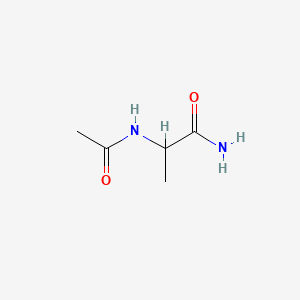

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
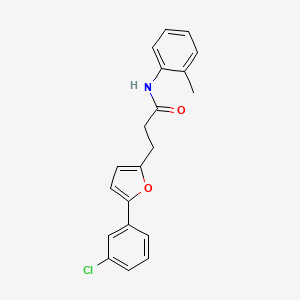

![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)

